![molecular formula C54H106O4 B017266 2-OCTYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE CAS No. 100258-46-6](/img/structure/B17266.png)
2-OCTYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyldecyl 13-octadecanoyloxyoctadecanoate is a chemical compound known for its unique structural properties and potential applications in various fields. It is an ester formed from the reaction of octyldecanol and octadecanoic acid. This compound is often used in the formulation of cosmetics and personal care products due to its emollient properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate typically involves the esterification reaction between octyldecanol and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency of the process, allowing for large-scale production. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octyldecyl 13-octadecanoyloxyoctadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octyldecanol and octadecanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octyldecanol and octadecanoic acid.
Oxidation: Oxidized derivatives of the ester.
Reduction: Alcohols and other reduced forms of the ester.
Wissenschaftliche Forschungsanwendungen
2-Octyldecyl 13-octadecanoyloxyoctadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cell membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Widely used in the formulation of cosmetics, personal care products, and lubricants.
Wirkmechanismus
The mechanism of action of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate involves its interaction with lipid membranes. Due to its lipophilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in formulations that require enhanced skin penetration or moisturization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Octyldodecanol: Another ester with similar emollient properties.
Octyl Stearate: Used in cosmetics for its moisturizing effects.
Cetyl Palmitate: Known for its use in personal care products as an emollient.
Uniqueness
2-Octyldecyl 13-octadecanoyloxyoctadecanoate stands out due to its specific structural configuration, which provides unique emollient properties and makes it particularly effective in enhancing skin penetration and moisturization compared to other similar compounds.
Eigenschaften
CAS-Nummer |
100258-46-6 |
|---|---|
Molekularformel |
C54H106O4 |
Molekulargewicht |
819.4 g/mol |
IUPAC-Name |
2-octyldecyl 12-octadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C54H106O4/c1-5-9-13-17-20-21-22-23-24-25-26-27-32-37-43-49-54(56)58-52(46-40-16-12-8-4)47-41-35-30-28-29-31-36-42-48-53(55)57-50-51(44-38-33-18-14-10-6-2)45-39-34-19-15-11-7-3/h51-52H,5-50H2,1-4H3 |
InChI-Schlüssel |
OJZAYYRZOXLCEY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


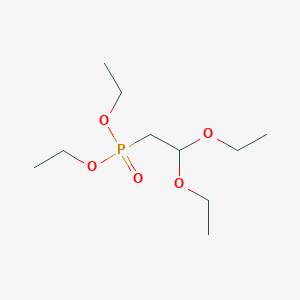
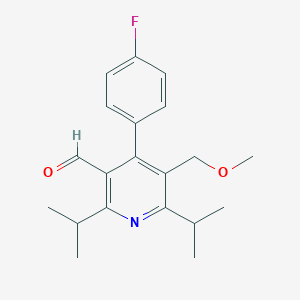
![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
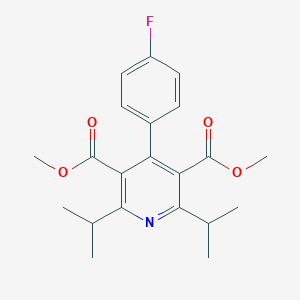
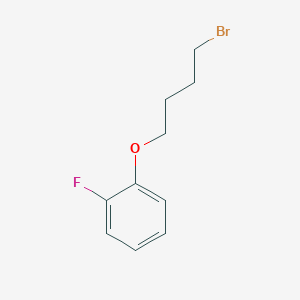
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
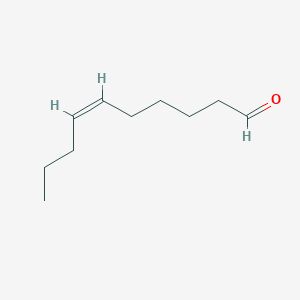
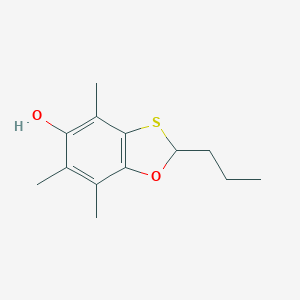
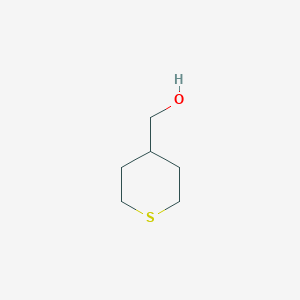
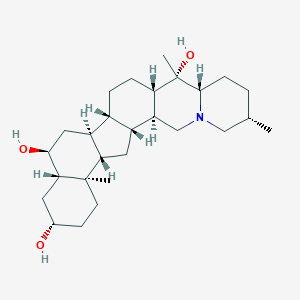
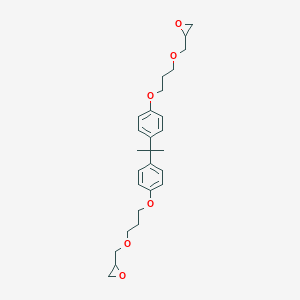
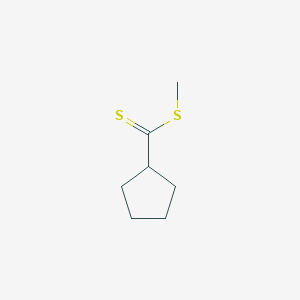
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[1-[2-(2-hydroxyethylamino)-2-oxoethyl]imidazol-2-yl]amino]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17221.png)
